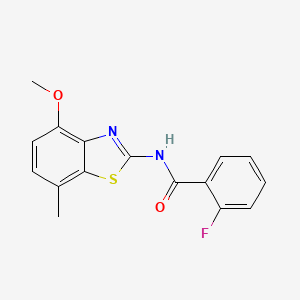

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

説明

2-Fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with methoxy and methyl groups at the 4- and 7-positions, respectively, and a 2-fluorobenzamide moiety attached via an amide linkage. Benzothiazole derivatives are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The fluorine atom and substituents on the benzothiazole ring are critical for modulating electronic properties, solubility, and binding interactions. This article compares the target compound with structurally analogous derivatives, focusing on synthesis, spectroscopic characteristics, crystallography, and substituent effects.

特性

IUPAC Name |

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-9-7-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOABOQKMNHLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-fluoro-4-nitrotoluene, which is then subjected to oxidation using potassium permanganate. The resulting product undergoes chlorination with thionyl chloride, followed by amination with methylamine, and finally, reduction using palladium on carbon (Pd/C) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzothiazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Palladium on carbon (Pd/C) is used for catalytic hydrogenation.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxygenated derivatives, while reduction can lead to the formation of amines or other reduced products.

科学的研究の応用

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Structural Analogs and Substituent Variations

The target compound belongs to a family of N-(benzothiazol-2-yl)benzamide derivatives. Key analogs include:

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

- Structure : Lacks the 4-methoxy and 7-methyl groups on the benzothiazole ring.

- Synthesis: Prepared via benzoylation of 2-aminobenzothiazole with 2-fluorobenzoyl chloride under mild conditions .

- Characterization : Single crystals grown via slow evaporation; validated by GC-MS, IR (C=O at ~1663–1682 cm⁻¹), and NMR .

- Key Difference : Absence of methoxy and methyl groups reduces steric hindrance and alters electronic properties compared to the target compound.

2-Fluoro-N-(4-Methyl-1,3-Benzothiazol-2-yl)Benzamide (313528-61-9)

- Structure : Features a 4-methyl substituent on the benzothiazole ring instead of 4-methoxy and 7-methyl groups.

- Molecular Weight : 286.324 g/mol .

- Impact : Methyl groups enhance lipophilicity but reduce polarity compared to methoxy substituents.

2-Fluoro-N-(6-Methanesulfonyl-1,3-Benzothiazol-2-yl)Benzamide (313395-84-5)

- Structure : Contains a 6-methanesulfonyl group on the benzothiazole ring.

TOZ5 and TOZ6 (Morpholino-Substituted Analogs)

- TOZ5: 4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide.

- TOZ6: 2-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide.

- Synthesis: Synthesized with morpholino substituents; TOZ6 achieved an 86% yield, higher than TOZ5 (45%), suggesting ortho-fluorine enhances reactivity .

- Biological Relevance: Morpholino groups may improve solubility and pharmacokinetics.

Spectroscopic and Crystallographic Comparisons

IR and NMR Data

- Target Compound : Expected C=O stretch at ~1663–1682 cm⁻¹ (similar to 2-BTFBA ). NH stretches observed at 3150–3319 cm⁻¹ .

- Crystal Structures :

Molecular Geometry

生物活性

2-Fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzamide structure linked to a substituted benzothiazole moiety. Its molecular formula is , with a molecular weight of approximately 314.36 g/mol. The presence of a fluorine atom and a methoxy group enhances its biological activity and pharmacokinetic properties.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for various biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory actions

- Enzyme inhibition

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may interfere with cellular pathways involved in cancer progression and survival.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have reported the following minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

This antimicrobial activity is particularly relevant in the context of increasing antibiotic resistance.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as histone deacetylases (HDACs) and carbonic anhydrases (CA).

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in drug development:

- In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size compared to controls, supporting its efficacy as an anticancer agent.

- Combination Therapy : Preliminary data suggest that combining this compound with established chemotherapeutics may enhance overall therapeutic efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。